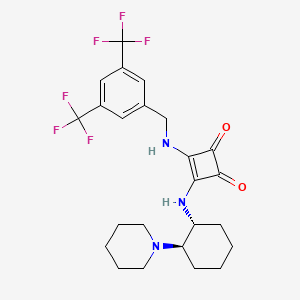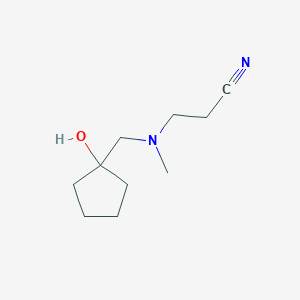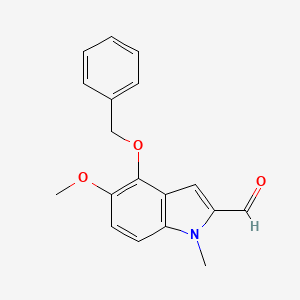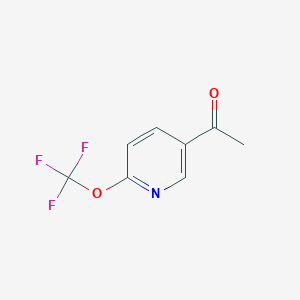
1-(6-(Trifluoromethoxy)pyridin-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Trifluoromethoxy)pyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C8H6F3NO. It is known for its unique trifluoromethoxy group attached to a pyridine ring, making it a valuable building block in organic synthesis. This compound is used in various scientific research fields due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with trifluoromethanol in the presence of a base, followed by oxidation to form the desired ketone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-(Trifluoromethoxy)pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and various organometallic compounds are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
1-(6-(Trifluoromethoxy)pyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(6-(Trifluoromethoxy)pyridin-3-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: This compound is similar in structure but lacks the methoxy group, which can affect its reactivity and biological activity.
1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-one: Another related compound with the trifluoromethyl group at a different position on the pyridine ring, leading to different chemical properties and applications.
Uniqueness: 1-(6-(Trifluoromethoxy)pyridin-3-yl)ethan-1-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it a valuable compound for designing molecules with specific properties and activities.
Eigenschaften
Molekularformel |
C8H6F3NO2 |
|---|---|
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
1-[6-(trifluoromethoxy)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H6F3NO2/c1-5(13)6-2-3-7(12-4-6)14-8(9,10)11/h2-4H,1H3 |
InChI-Schlüssel |
FLHCEFIKBPETDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN=C(C=C1)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


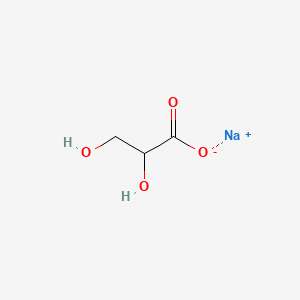
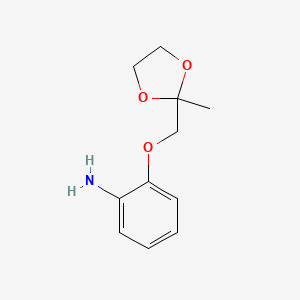
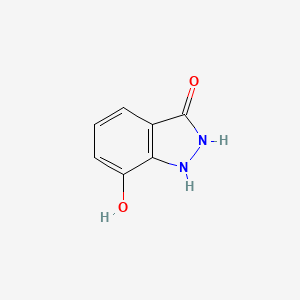

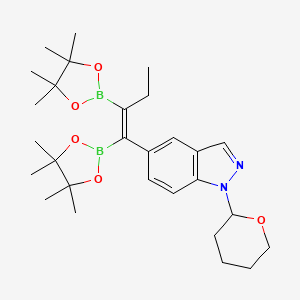

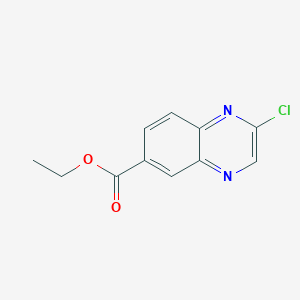
![(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)
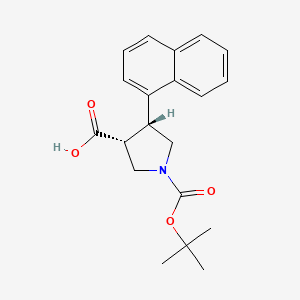
![3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)

